molecular formula C10H14O2 B13856026 2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol

2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol

Cat. No.: B13856026
M. Wt: 166.22 g/mol
InChI Key: CHJJMRVBBNIAKX-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenylethanol, characterized by the presence of a hydroxymethyl group and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol can be achieved through several methods. One common approach involves the reduction of 2-[4-(Formyl)-3-methylphenyl]ethanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone precursor. This process can be optimized using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas. The reaction conditions, including temperature, pressure, and catalyst loading, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 2-[4-(Carboxymethyl)-3-methylphenyl]ethanol.

    Reduction: 2-[4-(Hydroxymethyl)-3-methylphenyl]ethane.

    Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The methyl group may also contribute to the compound’s hydrophobic interactions, affecting its overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Hydroxymethyl)phenyl]ethanol: Lacks the methyl group on the benzene ring.

    2-[4-(Methoxymethyl)-3-methylphenyl]ethanol: Contains a methoxy group instead of a hydroxymethyl group.

    2-[4-(Hydroxymethyl)-3-methylphenyl]propane: Has a propane chain instead of an ethanol chain.

Uniqueness

2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-[4-(hydroxymethyl)-3-methylphenyl]ethanol

InChI

InChI=1S/C10H14O2/c1-8-6-9(4-5-11)2-3-10(8)7-12/h2-3,6,11-12H,4-5,7H2,1H3

InChI Key

CHJJMRVBBNIAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCO)CO

Origin of Product

United States

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